3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is a versatile chemical compound used in various scientific research applications. It is known for its potential in drug development, organic synthesis, and chemical biology. The compound has a molecular formula of C15H23Cl2NO and a molecular weight of 304.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chloro-2-ethylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of ethylphenoxyethylpiperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Drug Development: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group at the 2-position of the phenoxy ring and the piperidine moiety contribute to its versatility and effectiveness in various applications.
Properties
IUPAC Name |
3-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-13-10-14(16)5-6-15(13)18-9-7-12-4-3-8-17-11-12;/h5-6,10,12,17H,2-4,7-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTOUCXZANNZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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